molecular formula C20H15FN4O3 B2515995 (E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941941-68-0

(E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

カタログ番号: B2515995
CAS番号: 941941-68-0
分子量: 378.363
InChIキー: QERSOBVDXYTONM-HKOYGPOVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a recognized and potent small-molecule inhibitor of Casein Kinase 1 delta and epsilon (CK1δ/ε) (Meng et al., 2016) . Its primary research value lies in its high selectivity and potency in targeting these specific CK1 isoforms, which are key regulators of the circadian clock, Wnt/β-catenin signaling, and cell proliferation. Researchers utilize this compound to probe the mechanistic roles of CK1δ/ε in various biological contexts. A significant application is in the study of circadian rhythms, where inhibition of CK1δ/ε can phase-shift the molecular clock, providing insights into sleep disorders and metabolic cycles linked to clock dysfunction (PubChem, 2024) . In oncology, this inhibitor is employed to investigate its effects on cancer cell viability, particularly in hematological malignancies. Studies have demonstrated that it induces apoptosis in acute myeloid leukemia (AML) cell lines and primary samples by disrupting critical survival pathways, highlighting its utility as a tool compound for validating CK1δ/ε as a therapeutic target in cancer research (Meng et al., 2016) .

特性

CAS番号

941941-68-0

分子式

C20H15FN4O3

分子量

378.363

IUPAC名

1-(4-fluorophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C20H15FN4O3/c21-13-7-9-14(10-8-13)22-19(26)24-18-16-5-1-2-6-17(16)23-20(27)25(18)12-15-4-3-11-28-15/h1-11H,12H2,(H2,22,24,26)

InChIキー

QERSOBVDXYTONM-HKOYGPOVSA-N

SMILES

C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CO3)NC(=O)NC4=CC=C(C=C4)F

溶解性

not available

製品の起源

United States

生物活性

(E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula C20H15FN4O3C_{20}H_{15}FN_{4}O_{3} and a molecular weight of 378.4 g/mol. Its unique structure incorporates both furan and quinazoline moieties, which are known for their diverse pharmacological properties.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antibacterial, anticancer, and anti-inflammatory agent.

Antibacterial Activity

Research has shown that compounds containing furan derivatives exhibit significant antibacterial properties. For instance, studies have indicated that certain furan derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus , suggesting that the furan moiety contributes to the antibacterial efficacy of the compound . The minimum inhibitory concentration (MIC) values for these derivatives can vary widely; however, some compounds have demonstrated effective inhibition at concentrations as low as 64 µg/mL .

Anticancer Activity

The anticancer potential of (E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea has been explored through its effects on various cancer cell lines. A study evaluating the antiproliferative activity against breast, colon, and lung cancer cell lines found that related compounds showed promising results in inhibiting cell proliferation . While specific data on this compound's activity were not detailed in the literature, the structural similarities to other active quinazoline derivatives suggest potential anticancer properties.

Anti-inflammatory Activity

Furan-containing compounds have also been noted for their anti-inflammatory effects. In particular, derivatives of furan have been tested for analgesic properties using models such as the hot plate test and writhing test in rodents. Some derivatives exhibited strong analgesic effects, surpassing traditional analgesics like morphine . This suggests that (E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea may possess similar anti-inflammatory properties due to its furan component.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like (E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea. Key features influencing its activity include:

Structural Feature Biological Activity
Furan RingContributes to antibacterial properties
Quinazoline MoietyPotential anticancer activity
Fluorine SubstitutionMay enhance lipophilicity and bioavailability

Case Studies

Several studies have focused on related compounds to elucidate their mechanisms of action and therapeutic potential:

  • Antibacterial Studies : A study highlighted a series of 3-substituted furan derivatives that showed significant activity against gram-positive and gram-negative bacteria . The findings suggest that modifications in the furan structure can lead to enhanced antibacterial effects.
  • Anticancer Research : Research into fluorinated quinazoline derivatives revealed varying degrees of antiproliferative activity across different cancer cell lines. The presence of fluorine was associated with increased potency against certain cancer types .
  • Analgesic Properties : In a comparative study of various furan derivatives, some exhibited superior analgesic effects compared to standard treatments, indicating a potential avenue for developing pain management therapies .

類似化合物との比較

Structural and Functional Comparison with Analogues

Key Structural Analogues

(a) (E)-1-(4-chlorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea (CAS: 941946-26-5)
  • Substituent Differences :
    • Phenyl Group : Chlorine (Cl) replaces fluorine (F) at the para position.
    • Heterocyclic Chain : Tetrahydrofuran-2-ylmethyl (saturated oxygen ring) replaces furan-2-ylmethyl (aromatic oxygen ring).
  • Impact: Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to fluorine.
(b) 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (Compound 2k)
  • Substituent Differences :
    • Phenyl Group : 3-Chloro-4-fluorophenyl introduces dual halogenation.
    • Extended Substituents : Incorporates a thiazole-piperazine chain and a benzylidene hydrazine group.
  • Impact :
    • Increased molecular weight (762.2 g/mol) and complexity likely reduce solubility but enhance target specificity.
    • The thiazole and piperazine moieties may confer additional hydrogen-bonding or ionic interactions .

Comparative Data Table

Parameter Target Compound (E)-1-(4-chlorophenyl)-... (CAS: 941946-26-5) Compound 2k
Molecular Formula C₁₉H₁₅FN₄O₃ (estimated) C₂₀H₁₉ClN₄O₃ C₃₇H₃₄Cl₂FN₇O₄S
Molecular Weight ~396.3 g/mol 398.8 g/mol 762.2 g/mol
Key Substituents 4-Fluorophenyl, furan-2-ylmethyl 4-Chlorophenyl, tetrahydrofuran-2-ylmethyl 3-Chloro-4-fluorophenyl, thiazole-piperazine
Spectral Features Expected ¹H-NMR: δ 7.2–8.5 (aromatic), 10–11 ppm (urea NH) Not reported ¹H-NMR: δ 7.15–8.47 (aromatic), 11.42 ppm (urea NH)
Halogen Effects Fluorine: High electronegativity, moderate lipophilicity Chlorine: Increased lipophilicity, steric bulk Dual Cl/F: Enhanced electronic and steric effects

Functional and Pharmacological Implications

  • Halogen Substitutions :
    • Fluorine’s electronegativity may improve binding affinity to polar enzyme pockets (e.g., kinases), while chlorine’s lipophilicity aids in passive diffusion .
    • Dual halogenation (as in Compound 2k) could synergistically modulate target engagement .
  • Heterocyclic Modifications: Aromatic furan may stabilize planar conformations critical for intercalation or receptor binding, whereas tetrahydrofuran’s flexibility might favor entropic gains in binding .

Q & A

Basic Questions

What are the key considerations for synthesizing (E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, including:

  • Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives under acidic conditions.
  • Furan-2-ylmethyl Introduction : Alkylation using furfuryl bromide in the presence of a base (e.g., K2_2CO3_3) .
  • Urea Linkage : Reaction of intermediates with fluorophenyl isocyanate under anhydrous conditions .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to prevent over-alkylation.
  • Use polar aprotic solvents (e.g., DMF) for urea bond formation to enhance nucleophilicity .

What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR confirms substituents (e.g., furan protons at δ 6.2–7.4 ppm, fluorophenyl aromatic protons at δ 7.1–7.5 ppm) .
    • 13^{13}C NMR identifies carbonyl (C=O) signals near 160–165 ppm .
  • IR Spectroscopy : Detect urea C=O stretching (~1650 cm1^{-1}) and quinazolinone C=O (~1700 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+^+ calculated for C22_{22}H17_{17}FN4_4O3_3: 428.12) .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to evaluate the role of the furan-2-ylmethyl group in biological activity?

Methodological Answer:

  • Comparative Synthesis : Prepare analogs replacing furan with thiophene or phenyl groups.
  • Biological Assays :
    • Test inhibition of kinase targets (e.g., EGFR) using IC50_{50} measurements .
    • Compare solubility (logP) and metabolic stability via hepatic microsome assays .
      Key Finding : Furan derivatives show enhanced π-π stacking with hydrophobic enzyme pockets, improving binding affinity over phenyl analogs .

What experimental strategies can validate hypothesized molecular targets (e.g., kinase inhibition)?

Methodological Answer:

  • Kinase Profiling : Use recombinant kinase assays (e.g., ADP-Glo™) to screen against a panel of 50+ kinases.
  • Cellular Validation :
    • Measure phosphorylation levels (Western blot) in cancer cell lines (e.g., A549) .
    • Perform siRNA knockdown of suspected targets to confirm on-mechanism effects .
      Data Interpretation : Correlate IC50_{50} values with structural features (e.g., fluorophenyl enhances selectivity for tyrosine kinases) .

How can molecular docking and dynamics simulations guide the design of derivatives with improved potency?

Methodological Answer:

  • Docking Workflow :
    • Use AutoDock Vina to model interactions with ATP-binding pockets (PDB: 1M17).
    • Prioritize derivatives with hydrogen bonds to hinge regions (e.g., quinazolinone C=O to Lys745) .
  • MD Simulations :
    • Run 100-ns simulations (AMBER) to assess binding stability.
    • Analyze RMSD and interaction persistence; furan’s rigidity reduces conformational entropy loss .

How should contradictory data on substituent effects (e.g., fluorophenyl vs. chlorophenyl) be resolved?

Methodological Answer:

  • Meta-Analysis : Aggregate data from analogs (e.g., fluorophenyl improves solubility by 20% vs. chlorophenyl but reduces logD by 0.5) .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to clarify steric/electronic contributions .
  • Statistical Modeling : Apply QSAR to identify physicochemical descriptors (e.g., Hammett σ) governing activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。